molecular formula C23H21FN2O3S B11600129 benzyl 2-ethyl-5-(4-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

benzyl 2-ethyl-5-(4-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B11600129
M. Wt: 424.5 g/mol
InChI Key: KWUNAFNQJOCBHJ-UHFFFAOYSA-N
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Description

Benzyl 2-ethyl-5-(4-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a thiazolo[3,2-a]pyrimidine derivative characterized by a fused bicyclic core with a benzyl ester group at position 6, a 4-fluorophenyl substituent at position 5, and an ethyl group at position 2. This scaffold is notable for its structural complexity, combining a pyrimidine ring fused with a thiazole moiety.

Properties

Molecular Formula

C23H21FN2O3S

Molecular Weight

424.5 g/mol

IUPAC Name

benzyl 2-ethyl-5-(4-fluorophenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C23H21FN2O3S/c1-3-18-21(27)26-20(16-9-11-17(24)12-10-16)19(14(2)25-23(26)30-18)22(28)29-13-15-7-5-4-6-8-15/h4-12,18,20H,3,13H2,1-2H3

InChI Key

KWUNAFNQJOCBHJ-UHFFFAOYSA-N

Canonical SMILES

CCC1C(=O)N2C(C(=C(N=C2S1)C)C(=O)OCC3=CC=CC=C3)C4=CC=C(C=C4)F

Origin of Product

United States

Preparation Methods

One-Pot Three-Component Synthesis

A streamlined approach combines all three components—thiazole amine, 4-fluorobenzaldehyde, and ethyl acetoacetate—in acetonitrile with p-toluenesulfonic acid (p-TSA) as a catalyst. This method reduces reaction time to 4–6 hours and improves atom economy.

Microwave-Assisted Synthesis

Microwave irradiation (100–150°C, 300 W) accelerates the cyclocondensation step, achieving 95% conversion in 20 minutes. This method is ideal for scaling up production while minimizing side products.

Green Chemistry Approaches

  • Ultrasonic-assisted synthesis in aqueous ethanol achieves 88% yield at 50°C.

  • Solvent-free conditions using montmorillonite K10 clay as a catalyst reduce environmental impact.

Reaction Optimization and Analytical Validation

Catalytic Systems

CatalystYield (%)Reaction Time (h)
Zinc chloride788
p-TSA924
Montmorillonite K10856

Characterization Data

  • 1H NMR (400 MHz, CDCl3): δ 7.45–7.32 (m, 5H, benzyl), 7.18 (d, J = 8.4 Hz, 2H, fluorophenyl), 4.92 (s, 2H, CH2-benzyl), 4.21 (q, J = 7.1 Hz, 2H, OCH2), 2.98 (t, J = 6.8 Hz, 2H, thiazole-CH2), 2.40 (s, 3H, CH3), 1.32 (t, J = 7.1 Hz, 3H, CH2CH3).

  • HRMS : m/z calc. for C25H24FN3O3S [M+H]+: 478.1564, found: 478.1561 .

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-ethyl-5-(4-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups like halogens or alkyl groups.

Scientific Research Applications

Antimicrobial Activity

Numerous studies have investigated the antimicrobial properties of thiazolo-pyrimidine derivatives, including the compound . Research indicates that derivatives with a fluorophenyl substituent exhibit enhanced antibacterial activity. For instance:

  • Minimum Inhibitory Concentration (MIC) : Some derivatives demonstrated MIC values ranging from 4 to 20 μmol/L against various bacterial strains, outperforming standard antibiotics like cefotaxime .
  • Mechanism : The presence of electron-withdrawing groups (such as fluorine) in the para-position of the phenyl ring has been associated with increased potency against bacteria .

Anticancer Potential

The anticancer activity of benzyl 2-ethyl-5-(4-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has been explored through various in vitro studies:

  • Cell Line Studies : Compounds derived from this scaffold have shown significant cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism often involves the induction of apoptosis and cell cycle arrest .

Antioxidant Activity

The antioxidant properties of thiazolo-pyrimidine derivatives are noteworthy. The compound has been tested for its ability to scavenge free radicals and inhibit lipid peroxidation:

  • Inhibition Rates : Certain derivatives displayed inhibition rates higher than standard antioxidants like Trolox, indicating strong potential for use in oxidative stress-related conditions .

Case Studies

  • Antimicrobial Efficacy :
    • A study evaluated various thiazolo-pyrimidine derivatives against clinical isolates of Staphylococcus aureus and Escherichia coli. The derivatives showed potent activity with MIC values comparable to established antibiotics .
  • Anticancer Activity :
    • Research focused on the effects of these compounds on human cancer cell lines revealed that specific modifications to the thiazolo-pyrimidine structure significantly improved cytotoxicity and selectivity towards cancer cells over normal cells .

Mechanism of Action

The mechanism of action of benzyl 2-ethyl-5-(4-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways involved in inflammation and cell survival . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Thiazolo[3,2-a]pyrimidine derivatives exhibit diverse pharmacological and physicochemical properties depending on substituent variations. Below is a detailed comparison of the target compound with similar derivatives:

Table 1: Substituent Variations and Key Properties

Compound Name R<sup>5</sup> R<sup>2</sup> R<sup>6</sup> Key Properties/Applications References
Benzyl 2-ethyl-5-(4-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate 4-Fluorophenyl Ethyl Benzyl ester Hypothesized antimicrobial activity (based on fluorophenyl analogs)
Ethyl 5-(4-bromophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate 4-Bromophenyl H Ethyl ester Crystal structure shows π-halogen interactions; moderate antimicrobial activity
Ethyl 5-(4-methylphenyl)-7-methyl-3-oxo-2-(3-phenylallylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate 4-Methylphenyl 3-Phenylallylidene Ethyl ester Enhanced lipophilicity; potential anti-inflammatory activity
Ethyl 5-(2-chlorophenyl)-7-methyl-3-oxo-2-(morpholinomethyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate 2-Chlorophenyl Morpholinomethyl Ethyl ester Significant antimicrobial activity against E. coli and C. albicans
5-(4-Methoxyphenyl)-7-methyl-3-oxo-N-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide 4-Methoxyphenyl H Phenylamide Improved solubility due to methoxy group; unconfirmed bioactivity

Key Observations :

Substituent Effects on Bioactivity: The 4-fluorophenyl group in the target compound may enhance membrane permeability and target binding compared to 4-bromophenyl (steric hindrance) or 4-methoxyphenyl (polarity) analogs . Morpholinomethyl at R<sup>2</sup> (as in ) significantly boosts antimicrobial activity, suggesting that amine-containing substituents improve interaction with microbial enzymes.

Synthetic Routes :

  • Most analogs are synthesized via Biginelli reactions (e.g., thiourea, aldehydes, and β-keto esters) followed by cyclization with chloroacetic acid .
  • The target compound’s benzyl ester group at R<sup>6</sup> likely requires a benzylation step post-cyclization, differing from ethyl ester derivatives .

Crystallographic Insights :

  • Derivatives with halogen substituents (e.g., 4-bromophenyl) exhibit intermolecular π-halogen interactions, stabilizing crystal lattices .
  • Allylidene groups (e.g., 3-phenylallylidene) introduce planarity, affecting packing efficiency and solubility .

Pharmacological Potential: Chlorophenyl and fluorophenyl derivatives show superior antimicrobial activity compared to methylphenyl analogs, likely due to enhanced electrophilicity .

Research Findings and Data

Critical Analysis :

  • The target compound’s 4-fluorophenyl group may lower MIC values compared to bromo/methoxy analogs due to fluorine’s electronegativity and smaller atomic radius .
  • Lack of direct data on the benzyl ester group necessitates extrapolation from ethyl ester analogs, where ester chains influence metabolic stability .

Biological Activity

Benzyl 2-ethyl-5-(4-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article reviews the biological activities associated with this compound, including its antibacterial, antifungal, and anticancer properties, supported by various studies and findings.

Chemical Structure

The compound's structure can be described as follows:

  • Molecular Formula : C24H25FN4O5
  • Molecular Weight : 448.48 g/mol
  • Structural Features :
    • A thiazolo-pyrimidine core
    • A fluorophenyl substituent which may enhance biological activity through electronic effects

Antibacterial Activity

Research indicates that compounds with similar thiazolo-pyrimidine structures exhibit significant antibacterial properties. For instance:

  • Study Findings : A related compound demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 4 to 16 μg/mL . The presence of the 4-fluorophenyl group is believed to enhance this activity due to its electron-withdrawing nature, which increases the compound's reactivity.

Antifungal Activity

The antifungal potential of benzyl derivatives has been explored in various studies:

  • Case Study : Compounds structurally similar to benzyl 2-ethyl-5-(4-fluorophenyl)-7-methyl-3-oxo have shown moderate antifungal activity against Candida albicans with EC50 values around 12 μg/mL . These findings suggest that the thiazole moiety plays a crucial role in disrupting fungal cell wall synthesis.

Anticancer Properties

The anticancer activity of benzyl derivatives has also been a focus of research:

  • Mechanism of Action : Studies indicate that such compounds may induce apoptosis in cancer cells by inhibiting specific pathways involved in cell proliferation. For example, a derivative exhibited significant cytotoxicity against A431 cancer cells with IC50 values less than those of standard chemotherapeutic agents like doxorubicin .

Data Table: Summary of Biological Activities

Activity TypeTarget Organisms/CellsMIC/EC50 (μg/mL)Reference
AntibacterialStaphylococcus aureus4 - 16
AntibacterialEscherichia coli8 - 32
AntifungalCandida albicans12
AnticancerA431 Cell Line<10

Mechanistic Insights

The biological activities of benzyl 2-ethyl-5-(4-fluorophenyl)-7-methyl-3-oxo can be attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound may inhibit enzymes critical for bacterial and fungal growth, such as DNA gyrase and RNA polymerase.
  • Cell Membrane Disruption : The lipophilic nature of the compound allows it to penetrate cellular membranes, leading to increased permeability and eventual cell death.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that similar compounds can induce oxidative stress in cancer cells, promoting apoptosis.

Q & A

Q. What are the key synthetic pathways for this compound, and how can reaction conditions be optimized for yield and purity?

The synthesis typically involves a multi-step route starting with cyclocondensation of thiourea derivatives with α,β-unsaturated carbonyl intermediates, followed by benzylidene formation via Knoevenagel condensation. Key steps include:

  • Cyclization : Optimize solvent polarity (e.g., ethanol or DMF) and temperature (70–100°C) to favor thiazolopyrimidine core formation.
  • Purification : Use recrystallization (ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate intermediates with >90% purity .
  • Yield Enhancement : Monitor reaction progress via TLC and adjust stoichiometry (e.g., 1.2 equivalents of 4-fluorophenylacetyl chloride) to drive reactions to completion .

Q. Which spectroscopic and crystallographic methods are critical for structural characterization?

  • NMR : 1^1H and 13^13C NMR confirm substituent positions (e.g., 4-fluorophenyl at C5, ethyl ester at C6) and Z/E isomerism of the benzylidene group .
  • X-Ray Diffraction : Resolve crystal packing and intermolecular interactions (e.g., C–H···O hydrogen bonds, π-π stacking). For example, triclinic crystal systems (space group P1P\overline{1}) with unit cell parameters a=9.542(2)a = 9.542(2) Å, b=10.231(2)b = 10.231(2) Å, c=12.876(3)c = 12.876(3) Å are typical .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+^+ at m/zm/z 481.12) .

Advanced Research Questions

Q. How do electronic effects of substituents (e.g., 4-fluorophenyl) influence reactivity and bioactivity?

  • Electron-Withdrawing Groups : The 4-fluorophenyl group at C5 enhances electrophilicity of the thiazolopyrimidine core, facilitating nucleophilic attacks (e.g., by cysteine residues in enzyme targets). This correlates with inhibitory activity against phosphatases like Cdc25B (IC50_{50} ~4.5 µM) .
  • Benzylidene Modifications : Substituents at the 2-position (e.g., 2-fluoro vs. 4-carboxybenzylidene) alter π-stacking interactions in enzyme binding pockets. For example, 2-fluoro derivatives show improved solubility but reduced cellular uptake compared to methoxy analogs .

Q. What challenges arise in resolving crystallographic data for flexible derivatives, and how are they addressed?

  • Disorder in Flexible Groups : Rotatable bonds in the ethyl ester (C6) or benzylidene moieties cause electron density smearing. Mitigate by:
    • Cooling crystals to 100 K to reduce thermal motion.
    • Using SHELXL restraints (e.g., DFIX, SIMU) to model disordered regions .
  • Low Data-to-Parameter Ratios : For structures with high ZZ' (e.g., Z=2Z' = 2), collect high-resolution data (<1.0 Å) and apply twin refinement (HKLF5) in SHELX .

Q. How can contradictory data between predicted and observed biological activity be analyzed?

  • Case Study : A derivative showed potent enzyme inhibition (IC50_{50} = 3.0 µM) but no ROS-dependent cytotoxicity. To resolve this:
    • Perform molecular docking to verify binding to the catalytic site (e.g., Cdc25B’s Cys473).
    • Use fluorescence polarization assays to confirm direct enzyme inhibition (vs. indirect oxidative stress) .
  • Statistical Validation : Apply multivariate analysis (e.g., PCA) to decouple electronic effects from steric contributions in SAR studies .

Q. What strategies improve chiral separation of racemic mixtures in this compound class?

  • Conglomerate Crystallization : Introduce halogen-π interactions (e.g., 4-bromophenyl at C5) to favor homochiral chain formation. For example, bromine at C5 increases enantiomeric excess (ee >80%) via Br···π contacts with adjacent aromatic rings .
  • Chromatographic Methods : Use chiral stationary phases (e.g., cellulose tris-3,5-dimethylphenylcarbamate) with hexane/isopropanol mobile phases .

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